molecular formula C13H20ClNO B1472041 (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride CAS No. 1864062-15-6

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride

Cat. No.: B1472041
CAS No.: 1864062-15-6
M. Wt: 241.76 g/mol
InChI Key: WCCCUSUPVXCMFH-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is a versatile compound used in various scientific research fields. It is known for its applications in drug synthesis and organic chemistry reactions. This compound combines the structural features of tetrahydro-2H-pyran and p-tolyl groups, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

(4-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;/h2-5,12-13H,6-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCUSUPVXCMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate. These catalysts facilitate the intramolecular additions of hydroxyl or carboxyl groups to olefins under mild conditions, producing cyclic ethers or lactones in good yields .

Chemical Reactions Analysis

Types of Reactions

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: These compounds have photochromic properties and can switch between different isomers under UV or visible light.

    2H-Pyrans: These compounds share the tetrahydro-2H-pyran ring structure and are used in similar synthetic applications.

Uniqueness

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is unique due to its combination of the tetrahydro-2H-pyran ring and the p-tolyl group, which imparts specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various research applications.

Biological Activity

(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyran ring attached to a p-tolyl group and a methanamine moiety. Its molecular formula is C13H19ClN O, with a molecular weight of approximately 227.73 g/mol. The presence of the tetrahydropyran ring contributes to its reactivity and interaction potential with biological targets, making it a candidate for further pharmacological studies .

Biological Activity

Research indicates that this compound may interact with various biomolecules, potentially modulating enzymatic activities and receptor functions. The compound's mechanism of action is likely related to its ability to bind to active or allosteric sites on proteins, influencing biological pathways relevant in disease processes.

Interaction Studies

Initial studies have shown that this compound may inhibit specific enzymes or receptors, suggesting it could be developed into a therapeutic agent. For instance, its structural analogs have been evaluated for their activity against Mycobacterium tuberculosis, with some showing promising results .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes key structural features and potential biological implications:

Compound NameStructural FeaturesPotential Activity
(tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamineSimilar tetrahydropyran ring; different tolane groupModerate enzyme inhibition
(tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamineSimilar structure; ortho-substituted tolane groupReduced activity due to steric hindrance
(tetrahydro-2H-pyran-4-yl)(p-chlorophenyl)methanamineChlorine substitution on phenyl groupEnhanced binding affinity

The unique arrangement of the tetrahydropyran ring and p-tolyl group in this compound enhances its reactivity and biological interactions compared to its analogs .

Case Studies and Research Findings

  • Antimicrobial Activity : In a study investigating novel chemical entities against Mycobacterium tuberculosis, compounds similar to this compound were synthesized and tested. Some analogs demonstrated significant inhibitory concentrations (MIC) as low as 2.0 µM, indicating strong antimicrobial potential .
  • Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively modulate enzyme activity, which is crucial for developing treatments for metabolic disorders .
  • Therapeutic Applications : Ongoing research aims to explore the therapeutic applications of this compound in treating diseases such as cancer and infectious diseases due to its potential ability to influence key biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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